

Spectroscopic Profiling and Analytical Workflows for N-Cyclopropylethenesulfonamide

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Compound of Interest

Compound Name:	N-Cyclopropylethenesulfonamide
CAS No.:	625105-85-3
Cat. No.:	B2606897

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Abstract **N-Cyclopropylethenesulfonamide** (CAS: 625105-85-3), also known as N-cyclopropyl vinylsulfonamide, is a highly versatile building block in modern medicinal chemistry. Featuring a highly electrophilic vinyl sulfonamide moiety paired with a sterically tuning cyclopropyl group, this compound serves as a premier Michael acceptor for the design of Targeted Covalent Inhibitors (TCIs) and aza/thiol-Michael addition polymerizations. This technical guide provides an authoritative, self-validating spectroscopic profile (NMR, IR, and LC-HRMS) to ensure rigorous structural elucidation and quality control during drug development workflows.

Mechanistic Rationale & Chemical Context

The architectural value of **N-Cyclopropylethenesulfonamide** lies in its dual-functional nature. The vinyl sulfonamide warhead is generally more electrophilic than traditional acrylamides, providing a distinct kinetic advantage for targeting non-catalytic amino acid residues, such as cysteines and lysines, in covalent inhibitor design[1]. The adjacent cyclopropyl ring restricts the conformational flexibility of the nitrogen atom, enhancing metabolic stability while modulating the overall lipophilicity of the resulting adducts.

Understanding the exact spectroscopic signatures of this intermediate is critical. Because the vinyl sulfonamide group acts as a potent Michael acceptor, any degradation (such as premature hydration or polymerization) will immediately manifest in its NMR and IR spectra, making rigorous analytical profiling a mandatory step before downstream synthesis[2].



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Mechanistic pathway of aza/thiol-Michael addition by the vinyl sulfonamide warhead.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is the gold standard for verifying the geometric integrity of the vinyl group. The electron-withdrawing nature of the sulfonyl group (-SO₂-) creates a highly deshielded environment for the

-proton, while the

-protons exhibit distinct coupling constants governed by the Karplus equation.

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)[3],[4]

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Integration	Causality / Assignment
Vinyl -CH	6.45 – 6.55	dd	16.5, 9.8	1H	Deshielded by adjacent -SO ₂ - group.
Vinyl -CH (trans)	6.15 – 6.25	d	16.5	1H	180° dihedral angle maximizes orbital overlap (Karplus).
Vinyl -CH (cis)	5.85 – 5.95	d	9.8	1H	0° dihedral angle results in weaker scalar coupling.
Sulfonamide NH	4.60 – 4.90	br s	-	1H	Broadened by quadrupolar relaxation of ¹⁴ N; exchangeable.
Cyclopropyl CH	2.40 – 2.60	m	-	1H	Methine proton adjacent to the electronegative nitrogen.
Cyclopropyl CH ₂	0.60 – 0.80	m	-	4H	Highly shielded due to

diamagnetic
anisotropy of
the ring.

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3 , 298 K)[3],[4]

Carbon Environment	Chemical Shift (, ppm)	Causality / Assignment
Vinyl -C	135.0 – 137.0	Strongly deshielded by the electron-withdrawing sulfonyl core.
Vinyl -C	125.0 – 128.0	Terminal alkene carbon; diagnostic for terminal vinyl integrity.
Cyclopropyl CH	25.0 – 28.0	-carbon bonded to the sulfonamide nitrogen.
Cyclopropyl CH_2	5.0 – 8.0	Shielded methylene carbons characteristic of strained 3- membered rings.

Experimental Protocol: Self-Validating NMR Acquisition

- **Sample Preparation:** Dissolve 10–15 mg of high-purity **N-Cyclopropylethanesulfonamide** in 0.6 mL of anhydrous Deuterated Chloroform (CDCl_3).
- **Internal Standardization:** Ensure the CDCl_3 contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to correct for magnetic drift and ensure absolute chemical shift accuracy.
- **Acquisition Parameters:** Acquire the ^1H spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (

) of the cyclopropyl protons, preventing signal distortion and ensuring accurate 1:1:1:1:4 integration ratios.

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid, non-destructive validation of the functional groups, specifically the sulfonamide linkage and the reactive alkene.

Quantitative Data: Key Vibrational Modes

Table 3: ATR-FTIR Spectral Assignments[3]

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Causality / Structural Significance
3250 – 3300	N-H Stretch	Medium, Sharp	Confirms the presence of the secondary sulfonamide.
3080, 3010	C-H Stretch (Alkene/Ring)	Weak	Characteristic of hybridized vinyl C-H and strained cyclopropyl C-H.
1620 – 1640	C=C Stretch	Medium	Validates the intact Michael acceptor double bond.
1320 – 1340	SO ₂ Asymmetric Stretch	Strong	High electronegativity of oxygen stiffens the S=O bond.
1140 – 1160	SO ₂ Symmetric Stretch	Strong	Diagnostic fingerprint for all sulfonamide derivatives.

Experimental Protocol: ATR-FTIR Workflow

- **Background Calibration:** Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal (64 scans, 4 cm^{-1} resolution) to subtract ambient CO_2 and water vapor.
- **Sample Application:** Apply 1–2 mg of the neat solid (or evaporated film) directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.
- **Validation:** The ratio of the 1330 cm^{-1} to 1150 cm^{-1} peaks should be approximately 1:1. Any appearance of a broad band at $\sim 3400 \text{ cm}^{-1}$ indicates moisture contamination or premature hydrolysis of the vinyl group.

Mass Spectrometry (LC-HRMS/ESI)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization (ESI) is required to confirm the exact mass and detect trace impurities.

Quantitative Data: Exact Mass & Adducts

- Molecular Formula: $\text{C}_5\text{H}_9\text{NO}_2\text{S}$
- Monoisotopic Exact Mass: 147.0354 Da
- Expected $[\text{M}+\text{H}]^+$: 148.0432
- Expected $[\text{M}+\text{Na}]^+$: 170.0252

Fragmentation Causality

In positive ion mode (ESI+), the molecule protonates primarily at the sulfonamide nitrogen. Collision-Induced Dissociation (CID) typically yields two primary fragment ions:

- **Loss of Cyclopropylamine:** Cleavage of the S-N bond results in the vinylsulfonyl cation (~ 91).
- **SO_2 Extrusion:** A hallmark of sulfonamides, the loss of neutral SO_2 (64 Da) from the parent ion or fragments confirms the sulfonyl architecture.

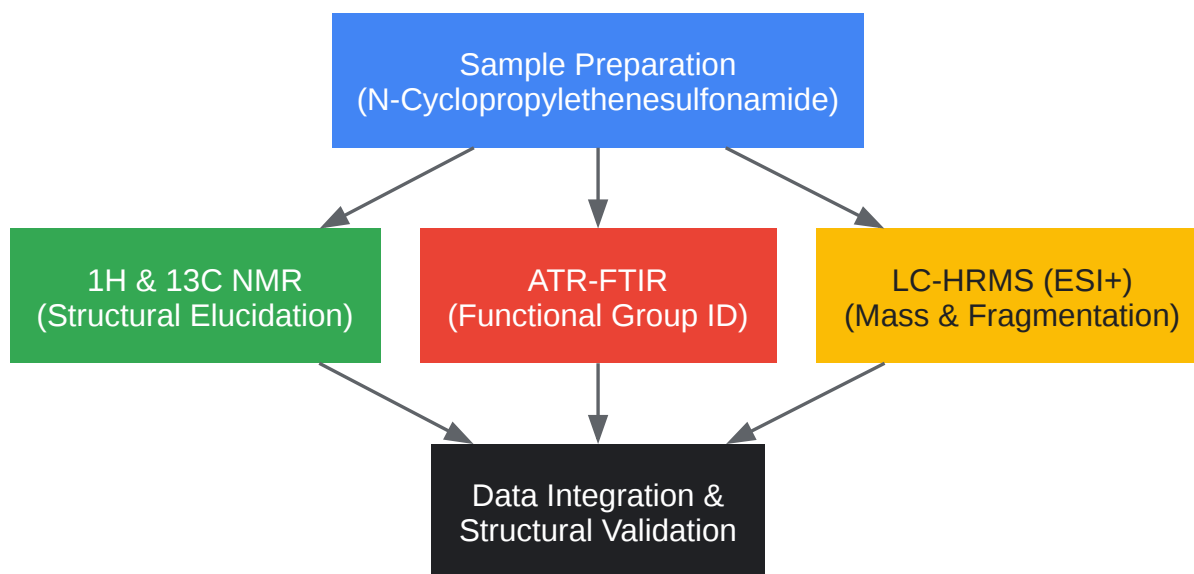
Experimental Protocol: LC-HRMS Workflow

- **Sample Preparation:** Prepare a 1 µg/mL solution in LC-MS grade 50:50 Acetonitrile:Water containing 0.1% Formic Acid. **Causality:** Formic acid provides the necessary protons to drive ionization efficiency for the poorly basic sulfonamide nitrogen.
- **Mass Calibration:** Infuse a sodium formate cluster standard prior to the run to lock the mass accuracy to < 5 ppm.
- **Acquisition:** Run a short gradient (C18 column) and acquire data in ESI+ mode scanning from

50 to 500.

Analytical Workflow Integration

To ensure absolute scientific integrity, the data from NMR, IR, and MS must be cross-validated. A discrepancy in the MS exact mass combined with a missing 1620 cm⁻¹ IR band strongly indicates degradation of the vinyl warhead.



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Workflow for the spectroscopic characterization of **N-Cyclopropylethanesulfonamide**.

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